![molecular formula C22H24Cl3N3OS B13720301 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)
2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIPPA hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the isothiocyanate intermediate: This involves the reaction of 3-isothiocyanatophenyl with appropriate reagents under controlled conditions.
Coupling reaction: The intermediate is then coupled with 2-(3,4-dichlorophenyl)-N-methylacetamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of DIPPA hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
DIPPA hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and reduction: Although less common, DIPPA hydrochloride can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .
科学研究应用
DIPPA hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the κ-opioid receptor and its interactions with other molecules.
Biology: Helps in understanding the role of κ-opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety and depression.
Industry: Utilized in the development of new drugs targeting the κ-opioid receptor
作用机制
DIPPA hydrochloride exerts its effects by irreversibly binding to the κ-opioid receptor, thereby blocking its activity. This interaction prevents the receptor from responding to endogenous ligands, leading to a decrease in receptor-mediated signaling. The molecular targets include the κ-opioid receptor, and the pathways involved are primarily related to pain modulation and mood regulation .
相似化合物的比较
Similar Compounds
Nor-BNI (nor-binaltorphimine): Another κ-opioid receptor antagonist with a different chemical structure.
JDTic: A selective κ-opioid receptor antagonist with a longer duration of action.
GNTI (5’-guanidinonaltrindole): A κ-opioid receptor antagonist with high selectivity.
Uniqueness of DIPPA Hydrochloride
DIPPA hydrochloride is unique due to its irreversible binding to the κ-opioid receptor, which results in a long-lasting effect. This property makes it particularly useful in research settings where prolonged receptor blockade is desired .
属性
分子式 |
C22H24Cl3N3OS |
|---|---|
分子量 |
484.9 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-N-[(1R)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m0./s1 |
InChI 键 |
BNWYENYHNOESCX-BOXHHOBZSA-N |
手性 SMILES |
CN([C@@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
规范 SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



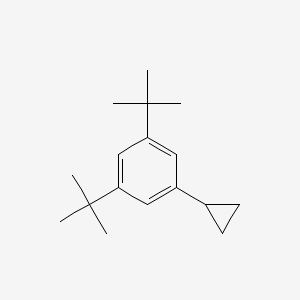

![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
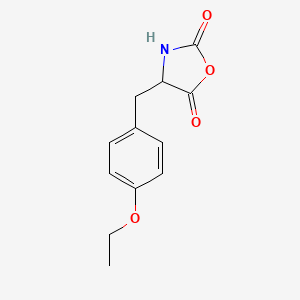

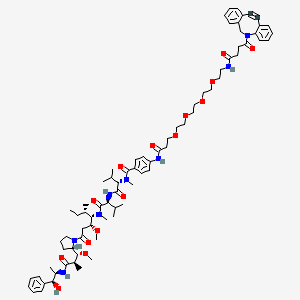

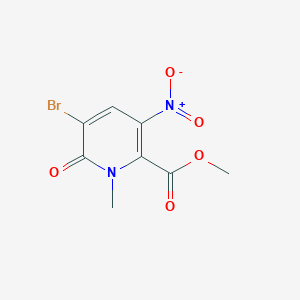

![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)

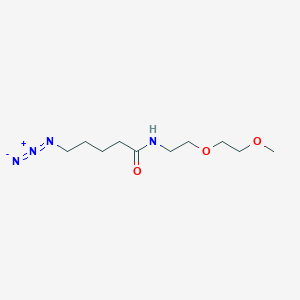
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
